Home > Products > Inhibitors/Agonists P367 > Tiaprofenic acid
Tiaprofenic acid - 33005-95-7

Tiaprofenic acid

Catalog Number: EVT-284946
CAS Number: 33005-95-7
Molecular Formula: C14H12O3S
Molecular Weight: 260.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiaprofenic acid is a synthetic compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). [, ] It is classified as an arylpropionic acid derivative, specifically a 2-arylpropionic acid. [, ] In scientific research, tiaprofenic acid serves as a valuable tool for studying inflammatory processes, particularly those related to arthritis and pain management. [, , ]

Future Directions
  • Elucidating the molecular mechanisms underlying tiaprofenic acid's effects on cartilage metabolism: Further research can focus on identifying specific molecular targets and pathways affected by tiaprofenic acid in chondrocytes. [, , ]
  • Investigating the potential of tiaprofenic acid in other inflammatory conditions: Exploring its efficacy in conditions like sinusitis, pharyngitis, and post-operative pain could reveal broader therapeutic applications. [, , , ]
  • Developing novel drug delivery systems for enhanced efficacy and reduced side effects: Research on formulations that improve solubility, bioavailability, and targeted delivery of tiaprofenic acid could enhance its therapeutic potential. []
  • Conducting comparative studies with other NSAIDs: Evaluating the efficacy and safety profile of tiaprofenic acid in relation to other commonly used NSAIDs is crucial for informing clinical decision-making. [, , , ]
Source and Classification

Tiaprofenic acid is synthesized from thiophene derivatives, which serve as the starting materials in its production. The classification of tiaprofenic acid falls under the category of non-steroidal anti-inflammatory drugs, specifically within the propionic acid class due to its structural characteristics. Its chemical formula is C15H14O2S, indicating that it contains a thiophene ring integrated with a propionic acid moiety.

Synthesis Analysis

Tiaprofenic acid can be synthesized through several methods, with varying yields and conditions. A notable method involves the reaction of thiophene derivatives with benzoyl chloride in a Friedel-Crafts acylation process. This method typically includes multiple steps:

  1. Formation of Thiophene Derivatives: Starting from thiophene, it reacts with propionic anhydride to yield 2-propionyl thiophene.
  2. Bromination: The 2-propionyl thiophene undergoes bromination to form an alpha-bromo thiophene derivative.
  3. Rearrangement and Acylation: The brominated product is then subjected to rearrangement followed by a Friedel-Crafts reaction with benzoyl chloride.
  4. Hydrolysis and Acidification: Finally, hydrolysis and acidification yield tiaprofenic acid with high purity and yield .

This synthetic route has been optimized for industrial production, focusing on reducing costs and environmental impact while maintaining high yields.

Chemical Reactions Analysis

Tiaprofenic acid participates in various chemical reactions typical for carboxylic acids and thioethers. Notable reactions include:

  • Esterification: Reacting tiaprofenic acid with alcohols can form esters, which are often utilized in drug formulation.
  • Decarboxylation: Under specific conditions, tiaprofenic acid can undergo decarboxylation, leading to the formation of less polar compounds.
  • Nucleophilic Substitution: The thiophene moiety allows for nucleophilic substitution reactions that can modify its pharmacological properties .
Mechanism of Action

Tiaprofenic acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, tiaprofenic acid reduces the synthesis of prostaglandins, leading to decreased inflammation and pain. The mechanism can be summarized as follows:

  1. Inhibition of Prostaglandin Synthesis: Tiaprofenic acid binds to the active site of cyclooxygenase enzymes.
  2. Reduction of Inflammatory Mediators: This binding prevents arachidonic acid from being converted into prostaglandins.
  3. Alleviation of Pain and Inflammation: As a result, symptoms associated with inflammatory conditions are alleviated .
Physical and Chemical Properties Analysis

Tiaprofenic acid possesses several significant physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water.
  • pH: Typically ranges around 5-7 when dissolved in aqueous solutions.
  • Stability: Stable under normal conditions but sensitive to light and moisture .

These properties are essential for determining suitable formulations for pharmaceutical applications.

Applications

Tiaprofenic acid is widely used in clinical settings due to its effectiveness as an analgesic and anti-inflammatory agent. Its applications include:

  • Treatment of Pain: Effective in managing acute pain conditions such as postoperative pain or dental pain.
  • Management of Inflammatory Disorders: Utilized in treating chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis.
  • Analytical Chemistry: Employed in various analytical methods for quantifying tiaprofenic acid in pharmaceutical formulations using techniques such as visible spectrophotometry .
Historical Development and Rationale for Structural Design

Evolution of Arylpropionic Acid Derivatives in NSAID Development

The development of non-steroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century centered on optimizing the arylpropionic acid scaffold to enhance anti-inflammatory potency while minimizing side effects. Ibuprofen and naproxen established the core structure: a chiral carboxylic acid attached to a biaryl system. Tiaprofenic acid emerged in the 1970s as a structural innovation by replacing the typical phenyl ring with a thiophene heterocycle bearing a benzoyl substituent at the 5-position. This modification introduced a rigid ketone moiety that sterically mimicked the distal aromatic ring in other profen drugs but with altered electronic properties due to sulfur’s polarizability [1] [7].

The thienyl ketone group conferred three key advantages:

  • Enhanced COX binding affinity due to dipole interactions with enzyme subsites
  • Improved pharmacokinetic stability compared to simpler thiophene analogs
  • Preserved chiral specificity with the (S)-enantiomer exhibiting primary pharmacological activity [4] [9]

This period also saw strategic exploration of heterocyclic bioisosteres to modulate drug distribution. Tiaprofenic acid’s design specifically exploited thiophene’s metabolic resistance to cytochrome P450 oxidation, extending plasma half-life over earlier phenylacetic acid derivatives [7].

Table 1: Structural Evolution of Profen NSAIDs | Compound | Aromatic System | Key Structural Features | Year Introduced | |-------------|---------------------|----------------------------|---------------------| | Ibuprofen | Biphenyl | α-Methylacetic acid | 1969 | | Naproxen | Naphthyl | Chiral center, methoxy | 1976 | | Tiaprofenic acid | 5-Benzoylthiophene | Ketone spacer, thioether | 1980s | | Ketoprofen | Benzophenone | Carboxyl-ketone proximity | 1983 |

Chronology of Tiaprofenic Acid: Patents and Regulatory Approvals

Tiaprofenic acid’s development pathway reflects the competitive NSAID landscape of the 1970s–1980s. Key milestones include:

  • 1970s: Initial patents filed covering the compound (CAS 33005-95-7) and its synthesis, emphasizing the novel 2-(5-benzoyl-2-thienyl)propionic acid structure [5]
  • Early 1980s: Regulatory approvals in European markets (brand names: Surgam, Artiflam) for rheumatoid arthritis and osteoarthritis, with dose formulations at 200mg and 300mg [4] [9]
  • 1985: Publication of pivotal clinical trials establishing 600mg/day efficacy comparable to ibuprofen 1200mg/day in osteoarthritis management [3] [6]
  • 1995: Major reappraisal confirming its position in rheumatology, though noting emerging concerns about cystitis risk unrelated to COX inhibition [9]
  • Post-2000: Synthesis optimization patents (e.g., CN102659754A) detailing improved Friedel-Crafts acylation routes using propionic anhydride/AlCl₃ catalysis [5]

Notably, tiaprofenic acid never received FDA approval despite widespread international use, likely due to market saturation of propionic acid derivatives and emerging cystitis reports [4] [9].

Table 2: Regulatory and Patent Timeline | Year | Event | Jurisdiction/Patent | Significance | |----------|-----------|--------------------------|------------------| | 1970s | Compound patent | Multiple | Protection of core structure | | 1985 | Clinical validation | Europe | Proof of efficacy vs. ibuprofen | | 1995 | Reappraisal | Global | Safety/efficacy position established | | 2012 | CN102659754A | China | Improved synthesis route |

Comparative Analysis with Isomeric Analogues (e.g., Suprofen)

Tiaprofenic acid’s regioisomeric differentiation from analogs like suprofen (then marketed as Profenal) exemplifies structure-activity relationship (SAR) subtleties in profen drugs. While both share the 2-arylpropionic acid framework, suprofen positions the benzoyl group adjacent (2-position) to the propionic acid chain rather than at the 5-position:

Key structural distinctions:

  • Tiaprofenic acid: 5-Benzoyl-2-thienylpropanoic acid
  • Suprofen: 2-Benzoyl-5-thienylpropanoic acid [1]

This positional isomerism creates profound pharmacological differences:

  • COX binding kinetics: Tiaprofenic acid’s 5-substitution allows unhindered rotation of the benzoyl group, facilitating optimal orientation within the COX hydrophobic channel. Suprofen’s ortho-substitution forces a coplanar conformation that reduces binding efficiency [9].
  • Metabolic fate: Suprofen undergoes rapid acyl glucuronidation leading to hepatotoxic potential, while tiaprofenic acid shows >90% urinary excretion of unchanged drug due to steric shielding of the carboxylic acid by the distal benzoyl group [4].
  • Tissue distribution: Suprofen’s logP ~3.2 enables greater CNS penetration, correlating with higher incidence of headaches. Tiaprofenic acid (logP ~2.8) remains predominantly peripherally distributed [9].

Clinically, these differences manifested in suprofen’s 1987 withdrawal due to renal toxicity, while tiaprofenic acid maintained approval despite later-discovered urological risks. This divergence underscores how minor positional changes in heterocyclic NSAIDs dramatically alter safety profiles without compromising anti-inflammatory efficacy [1] [9].

Table 3: Isomeric Comparison of Thiophene Profens | Parameter | Tiaprofenic Acid | Suprofen | Structural Basis | |---------------|------------------------|--------------|----------------------| | Substitution pattern | 5-Benzoyl | 2-Benzoyl | Regioisomerism | | Plasma half-life (hr) | 1.5–2.5 | 1.2–1.8 | Metabolic stability | | Renal excretion (%) | >90% unchanged | <40% unchanged | Glucuronidation susceptibility | | Market status | Approved (non-US) | Withdrawn (1987) | Toxicity profile |

Table 4: Standardized Compound Nomenclature | Systematic Name | Synonyms | CAS Registry | Molecular Formula | |----------------------|------------------------------------------|-----------------|------------------------| | 2-(5-Benzoylthiophen-2-yl)propanoic acid | Surgam, Artiflam, Flamirex; 5-Benzoyl-α-methyl-2-thiopheneacetic acid | 33005-95-7 | C₁₄H₁₂O₃S |

Properties

CAS Number

33005-95-7

Product Name

Tiaprofenic acid

IUPAC Name

2-(5-benzoylthiophen-2-yl)propanoic acid

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)

InChI Key

GUHPRPJDBZHYCJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

Solubility

3.24e-02 g/L

Synonyms

Apo-Tiaprofenic
FC 3001
Flanid
Novo-Tiaprofenic
Nu-Tiaprofenic
PMS-Tiaprofenic
RU 15060
Surgam
Surgam SA
tiaprofenic acid
tiaprofenic acid, calcium salt

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.